Linoleic acid sodium salt

Catalog No.
S1538258
CAS No.
822-17-3
M.F
C18H32O2.Na
C18H32NaO2
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linoleic acid sodium salt

CAS Number

822-17-3

Product Name

Linoleic acid sodium salt

IUPAC Name

sodium;(9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C18H32O2.Na
C18H32NaO2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-;

InChI Key

XDGBPYHYBRCREM-NBTZWHCOSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Synonyms

Telfairic Acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.[Na]

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Na]

Polyunsaturated Fatty Acid Source:

Sodium linoleate is a well-defined source of linoleic acid, an essential polyunsaturated fatty acid (PUFA) belonging to the omega-6 family. PUFAs are crucial for various biological functions, and researchers use sodium linoleate to study their metabolism, function, and deficiency effects in cell cultures and animal models [].

Skin and Hair Health:

Studies suggest topical application of sodium linoleate might benefit skin and hair health. Its anti-inflammatory properties are being explored for potential use in treating acne and other inflammatory skin conditions []. Additionally, research investigates its role in maintaining skin hydration and hair health [].

Cellular Signaling Pathways:

Linoleic acid is a precursor for various signaling molecules called eicosanoids. Sodium linoleate serves as a substrate for studying the enzymes involved in eicosanoid biosynthesis and their impact on cellular processes like inflammation, immunity, and blood pressure regulation [].

Cancer Research:

Some studies have explored the anti-tumor activity of sodium linoleate. Research suggests it might inhibit tumor growth and improve survival rates in animal models []. However, more investigation is needed to understand the mechanisms and potential therapeutic applications.

Other Areas of Research:

Sodium linoleate's role is being explored in various other scientific fields. For example, some studies investigate its potential impact on neurological disorders like multiple sclerosis [].

Linoleic acid sodium salt, also known as sodium linoleate, is the sodium salt form of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Its chemical formula is C18H31NaO2\text{C}_{18}\text{H}_{31}\text{NaO}_{2}, and it has a molecular weight of 302.4 g/mol. This compound is typically presented as a crystalline solid and is soluble in organic solvents like ethanol but only sparingly soluble in water. As a dietary component, linoleic acid is abundant in various foods, including vegetable oils, nuts, seeds, meats, and eggs. It plays a crucial role in human health by serving as a precursor for the synthesis of arachidonic acid, which is vital for producing eicosanoids involved in inflammatory responses and other physiological processes .

The mechanism of action of sodium linoleate is being explored in various contexts. Here are two potential areas:

  • Skin health: Studies suggest that sodium linoleate might improve skin barrier function by promoting ceramides (important skin lipids) synthesis and reducing inflammation. Its exact mechanism requires further investigation.
  • Anti-inflammatory properties: Some research indicates that sodium linoleate might possess anti-inflammatory effects by modulating certain signaling pathways. However, more studies are needed to fully understand this mechanism.
Typical of fatty acids and their salts:

  • Saponification: When treated with strong bases (e.g., sodium hydroxide), linoleic acid sodium salt can react to form glycerol and fatty acid salts.
  • Hydrogenation: Under hydrogen gas pressure and the presence of catalysts (like palladium or nickel), linoleic acid sodium salt can be converted into stearic acid, a saturated fatty acid.
  • Esterification: It can react with alcohols to form esters, which are commonly used in the production of biodiesel and other industrial applications.

These reactions highlight the versatility of linoleic acid sodium salt in various chemical processes.

Linoleic acid sodium salt exhibits significant biological activity:

  • Cell Migration: Studies have shown that it enhances the migration of intestinal epithelial cells during wound healing processes .
  • Nutritional Role: As an essential fatty acid, it contributes to maintaining healthy skin and cellular functions. Deficiency in dietary linoleic acid has been linked to growth retardation and skin disorders in animal models .
  • Inflammatory Response: Linoleic acid is involved in the synthesis of eicosanoids, which are critical mediators in inflammatory responses, influencing both pro-inflammatory and anti-inflammatory pathways .

Linoleic acid sodium salt can be synthesized through various methods:

  • Neutralization Reaction: Linoleic acid is neutralized with sodium hydroxide or sodium carbonate to produce linoleic acid sodium salt.
    C18H32O2+NaOHC18H31NaO2+H2O\text{C}_{18}\text{H}_{32}\text{O}_2+\text{NaOH}\rightarrow \text{C}_{18}\text{H}_{31}\text{NaO}_2+\text{H}_2\text{O}
  • Transesterification: This method involves reacting triglycerides from vegetable oils with sodium hydroxide to yield fatty acids and glycerol, where linoleic acid can be isolated as its sodium salt.
  • Extraction from Natural Sources: Linoleic acid can also be extracted from natural oils (like safflower or sunflower oil) and then converted to its sodium salt form through neutralization.

Linoleic acid sodium salt has diverse applications:

  • Nutritional Supplements: It is used as a dietary supplement due to its essential fatty acid properties.
  • Cosmetics: Commonly found in skincare products for its moisturizing properties.
  • Pharmaceuticals: Used in formulations that require lipid components for drug delivery systems.
  • Food Industry: Acts as an emulsifier and stabilizer in food products.

Research on interaction studies involving linoleic acid sodium salt indicates its role in various biochemical pathways:

  • Synergistic Effects with Other Fatty Acids: Linoleic acid often interacts with omega-3 fatty acids to modulate inflammatory responses.
  • Drug Interactions: Studies have shown that it can influence the bioavailability of certain drugs when used in formulations containing lipids.

These interactions underline its importance in nutritional biochemistry and pharmacology.

Linoleic acid sodium salt shares similarities with several other compounds but has unique characteristics:

Compound NameChemical FormulaUnique Features
Arachidonic AcidC20H32O2Precursor for prostaglandins; more saturated than linoleic.
Alpha-Linolenic AcidC18H30O2Omega-3 fatty acid; anti-inflammatory properties.
Oleic AcidC18H34O2Monounsaturated fat; more stable than polyunsaturated fats.
Palmitic AcidC16H32O2Saturated fat; impacts cholesterol levels differently.

Linoleic acid sodium salt is distinct due to its essential role as an omega-6 fatty acid, crucial for human health and metabolic processes, while other similar compounds may serve different functions or exhibit varying degrees of saturation and health impacts .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

303.22999954 g/mol

Monoisotopic Mass

303.22999954 g/mol

Heavy Atom Count

21

UNII

872C9A1W9I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

822-17-3

Wikipedia

Sodium linoleate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Surfactant

General Manufacturing Information

9,12-Octadecadienoic acid (9Z,12Z)-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
1.Soyland, E.,Fund, J.,Rajka, G., et al. Effect of dietary supplementation with very-long-chain n-3 fatty acids in patients with psoriasis. N. Engl. J. Med. 328, 1812-1816 (1993).

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